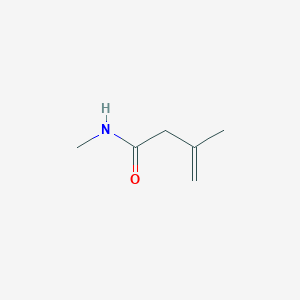
N,3-Dimethylbut-3-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3-Dimethylbut-3-enamide is an organic compound with the molecular formula C6H11NO. It is a member of the enamide family, characterized by the presence of a double bond conjugated with an amide group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,3-Dimethylbut-3-enamide can be synthesized through various methods. One common approach involves the oxidative desaturation of amides. For instance, an Fe-assisted regioselective oxidative desaturation of amides can be employed to produce enamides, including this compound . Another method involves the direct N-dehydrogenation of amides using a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidative desaturation processes. These methods are optimized for high yield and purity, often utilizing transition metal catalysts and controlled reaction conditions to ensure efficient conversion of starting materials to the desired enamide product.
Chemical Reactions Analysis
Types of Reactions: N,3-Dimethylbut-3-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bond or the amide nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under various conditions.
Major Products:
Oxidation: Produces oxides and hydroxylated derivatives.
Reduction: Yields saturated amides.
Substitution: Forms halogenated or aminated derivatives.
Scientific Research Applications
N,3-Dimethylbut-3-enamide has diverse applications in scientific research:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N,3-Dimethylbut-3-enamide involves its interaction with molecular targets such as enzymes and receptors. The double bond in the enamide structure allows for conjugation with active sites, facilitating binding and subsequent biochemical reactions. The compound can act as an inhibitor or modulator of enzymatic activity, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- Butenamide, N,N-dimethyl-
- (Z)-3-((2-hydroxypropyl)amino)-N,N-dimethylbut-2-enamide
Comparison: N,3-Dimethylbut-3-enamide is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. Compared to similar compounds, it exhibits enhanced stability and selectivity in biochemical assays, making it a valuable tool in research and industrial applications .
Properties
CAS No. |
63364-69-2 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
N,3-dimethylbut-3-enamide |
InChI |
InChI=1S/C6H11NO/c1-5(2)4-6(8)7-3/h1,4H2,2-3H3,(H,7,8) |
InChI Key |
SIMHRQGBZOQZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















